2-Methylquinoline-3,4-dicarboxylic acid
Overview
Description
“2-Methylquinoline-3,4-dicarboxylic acid” is a chemical compound with the molecular formula C12H9NO4 . It is also known by other synonyms such as “2-methyl-3,4-quinolinedicarboxylic acid” and "2-METHYLQUINOLINE-3,4-DICARBOXYLICACID" .
Synthesis Analysis
The synthesis of 2-methylquinoline derivatives has been reported in various studies . For instance, Yalgin and co-workers reported the synthesis of 2-methylquinoline derivatives using Doebner–von Miller reaction . Another study found that aniline derivatives possessing electron-donating groups are needed for the synthesis of 2-methylquinoline-4-carboxilic acid derivatives in ethanol .
Molecular Structure Analysis
The molecular weight of “2-Methylquinoline-3,4-dicarboxylic acid” is 231.20 g/mol . Its InChIKey is BQGFRFCKVQNHEC-UHFFFAOYSA-N . The compound has a topological polar surface area of 87.5 Ų .
Chemical Reactions Analysis
The chemical reactions involving 2-methylquinoline derivatives have been discussed in several studies . For example, a study by Vchislo & Verochkina highlighted the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 231.05315777 g/mol .
Scientific Research Applications
Pharmaceutical and Biological Applications
Quinoline and its analogues have been found to have a wide range of biological and pharmaceutical activities . They are used as scaffolds in drug discovery and play a major role in medicinal chemistry . For example, 2-methylquinoline and its derivatives have shown substantial biological activities .
Synthesis of Bioactive Compounds
Quinoline derivatives are used in the synthesis of bioactive compounds . There are various techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best-known methods .
Industrial Applications
Quinoline is an essential segment of both natural and synthetic compounds and has potential for industrial applications . It is used in various fields of industrial and synthetic organic chemistry .
Antimicrobial Study and Spectrophotometric Determination
Pyridine 2,3 dicarboxylic acid, a compound similar to 2-Methylquinoline-3,4-dicarboxylic acid, has been used in the synthesis, characterization, antimicrobial study, and spectrophotometric determination of Mn (II) ion .
Synthesis of Biologically and Pharmaceutically Active Compounds
Quinoline and its analogues, including 2-methylquinoline, have been used in the synthesis of biologically and pharmaceutically active compounds . There are various techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best-known methods .
Antibacterial and Antioxidant Studies
A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities . The synthesized compounds showed good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment . The radical scavenging property of these compounds was evaluated using DPPH radical assay .
Bio-based Production of Dicarboxylic Acids
Dicarboxylic acids are widely used in fine chemical and food industries as well as the monomer for polymerisation of high molecular material . The yeast, Saccharomyces cerevisiae, is regarded as an ideal organism for bio-based production of dicarboxylic acids .
Thermal Behavior of Dicarboxylic Acids
The reactions that occur when dicarboxylic acids are heated depend critically upon the chain length separating the carboxyl groups . Cyclization usually is favored if a strainless five- or six-membered ring can be formed .
Imides from Dicarboxylic Acids
The cyclic anhydride of butanedioic acid reacts with ammonia to form a cyclic imide . This reaction is especially useful for the synthesis of medium- and large-ring compounds from dicarboxylic esters .
Future Directions
Quinoline derivatives, including 2-methylquinoline, have shown substantial biological activities and are of interest in synthesizing drug candidates . Therefore, the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .
properties
IUPAC Name |
2-methylquinoline-3,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6-9(11(14)15)10(12(16)17)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGFRFCKVQNHEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350701 | |
Record name | 2-methylquinoline-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline-3,4-dicarboxylic acid | |
CAS RN |
88344-65-4 | |
Record name | 2-methylquinoline-3,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3,4-quinolinedicarboxylic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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